molecular formula C5H4F3NOS B179785 (2-(Trifluoromethyl)thiazol-4-yl)methanol CAS No. 133046-47-6

(2-(Trifluoromethyl)thiazol-4-yl)methanol

Cat. No.: B179785
CAS No.: 133046-47-6
M. Wt: 183.15 g/mol
InChI Key: NGTOSARTLLCFTQ-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)thiazol-4-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of a trifluoromethyl group in this compound enhances its chemical stability and reactivity, making it a valuable molecule in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)thiazol-4-yl)methanol typically involves the reaction of 2-aminothiazole with trifluoroacetic anhydride, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)thiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Trifluoromethyl)thiazol-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biochemical pathways. This can result in the inhibition or activation of enzymes, affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)thiazol-5-yl)methanol
  • (4-(Trifluoromethyl)thiazol-2-yl)methanol
  • (2-(4-Methoxyphenyl)thiazol-4-yl)methanol

Uniqueness

(2-(Trifluoromethyl)thiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group at the 2-position of the thiazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTOSARTLLCFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602209
Record name [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133046-47-6
Record name 2-(Trifluoromethyl)-4-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133046-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(trifluoromethyl)-1,3-thiazol-4-yl]methanol
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Synthesis routes and methods I

Procedure details

To a stirring solution of ethyl 2-(trifluoromethyl)thiazole-4-carboxylate (1.0 g, 4.44 mmol) in THF (10 ml) was added LiAlH4 (0.169 g, 4.44 mmol) at 0-10° C. and stirred for 1 h at RT. Reaction mixture was cooled and quenched with saturated sodium sulfate solution till precipitates observed. Precipitates obtained were filtered and filtrate was evaporated to get desired product in 56% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.169 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
56%

Synthesis routes and methods II

Procedure details

To anhydrous ether (40 ml) was added lithium aluminium hydride (0.33 g). To this mixture was added dropwise an anhydrous ether (20 ml) solution of ethyl 2-trifluoromethyl-4-thiazole carboxylate (2 g). The mixture was stirred for 3 hours at room temperature. To the reaction mixture was added dropwise water (20 ml) under cooling with ice to decompose excess amount of the reducing agent. To the resultant reaction mixture were added ethyl acetate (50 ml) and water (25 ml), which was subjected to extraction with ethyl acetate. The organic layer was washed with water (25 ml) and a saturated aqueous solution of sodium chloride (25 ml) successively, followed by drying over magnesium sulfate. The solvent was distilled off, and the residue was subjected to a silica gel chromatography (2.5×30 cm), eluting with ethyl acetate-hexane (3:1). The desired fraction was concentrated to give 2-trifluoromethyl-4-hydroxymethylthiazole (1.1 g) as a pale yellow oily product.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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